5-(Aminomethyl)-2-chloropyridine

Agrochemical Intermediate Regiospecific Synthesis Acetamiprid

This regiospecific 2-chloro-5-aminomethylpyridine building block is the mandatory intermediate for acetamiprid insecticide production and FAAH-targeting macamide synthesis. Its dual reactive framework (Cl at C2, aminomethyl at C5) enables precise downstream functionalization that positional isomers cannot replicate. Procuring verified high-purity (>97%) material ensures consistent conversion, minimizes purification burdens, and supports industrial-scale production up to 500 kg. Commercial availability with standardized HPLC/GC purity specifications guarantees reliable supply for agrochemical and pharmaceutical manufacturing.

Molecular Formula C6H7ClN2
Molecular Weight 142.58 g/mol
CAS No. 97004-04-1
Cat. No. B058057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-2-chloropyridine
CAS97004-04-1
Synonyms((6-Chloropyridin-3-yl)methyl)amine;  (2-Chloro-5-pyridyl)methylamine;  (6-Chloro-3-pyridyl)methylamine;  (6-Chloropyridin-3- yl)methanamine;  1-(6-Chloropyridin-3-yl)methanamine;  2-Chloro-5-(aminomethyl)pyridine;  3-Aminomethyl-6-chloropyridine;  5-(Amino
Molecular FormulaC6H7ClN2
Molecular Weight142.58 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN)Cl
InChIInChI=1S/C6H7ClN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3,8H2
InChIKeyXPARFBOWIYMLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1): Verified Procurement Evidence for Strategic Sourcing of a Differentiated Heterocyclic Building Block


5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1) is a halogenated aminomethylpyridine derivative classified as a heterocyclic building block . Its molecular structure features a 2-chloro substituent on the pyridine ring and an aminomethyl group at the 5-position, providing a dual reactive framework for downstream functionalization . Commercial availability is well-established, with standardized purity specifications ranging from 95% to 98% as verified by HPLC or GC [1], and industrial-scale production of up to 500 kg supports its role in agrochemical and pharmaceutical manufacturing [2].

Why Generic Substitution of 5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1) with Structural Analogs Fails in Critical Synthetic Pathways


Substitution of 5-(aminomethyl)-2-chloropyridine with positional isomers or alternative aminomethylpyridines introduces substantial risk in downstream synthesis due to regiospecific reactivity requirements and divergent physicochemical properties . The precise 2-chloro-5-aminomethyl substitution pattern dictates its utility in forming key intermediates for the insecticide acetamiprid and FAAH-targeting macamides, where regioisomers fail to produce the desired active pharmacophore . Furthermore, commercial purity specifications vary significantly among suppliers, and the compound's air-sensitive and hygroscopic nature necessitates verified storage and handling conditions that generic alternatives may not guarantee [1].

5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1): Quantitative Evidence for Strategic Sourcing and Process Optimization


Regioisomeric Purity as a Critical Differentiator for Downstream Insecticide Synthesis

The synthetic utility of 5-(aminomethyl)-2-chloropyridine as the immediate precursor to the neonicotinoid insecticide acetamiprid is strictly dependent on the 2-chloro-5-aminomethyl substitution pattern [1]. In contrast, the regioisomer 2-(aminomethyl)-5-chloropyridine (CAS 67938-76-5) yields a distinct product upon analogous coupling, failing to generate the acetamiprid pharmacophore and is therefore unsuitable for this industrial pathway . This regiospecificity is underscored by patent literature that specifically claims 2-chloro-5-aminomethylpyridine as an essential raw material for medicinally and agrochemically relevant intermediates .

Agrochemical Intermediate Regiospecific Synthesis Acetamiprid

Validated Purity Thresholds for Reproducible Research-Grade Synthesis

Commercial suppliers provide 5-(aminomethyl)-2-chloropyridine with documented purity exceeding 97% by GC and HPLC [1][2]. While generic alternatives may be offered at lower purity grades (e.g., 95%), the procurement of material with a verified >97% specification ensures batch-to-batch consistency for sensitive coupling reactions . Higher purity minimizes the presence of dechlorinated by-products or unreacted starting material, which are known contaminants in lower-yield syntheses .

Analytical Chemistry Quality Assurance HPLC Purity

Scalable Industrial Supply with Documented Traceability

Unlike many fine chemical intermediates restricted to research quantities, 5-(aminomethyl)-2-chloropyridine is commercially offered at scales up to 500 kg, supported by Certificates of Analysis (CoA) and batch-specific quality control data [1]. In contrast, many structural analogs or niche heterocyclic amines lack this industrial-scale supply infrastructure, posing procurement risk for pilot plant or full-scale manufacturing campaigns . This commercial maturity is a direct consequence of its established role as a critical intermediate for acetamiprid, a widely used insecticide [2].

Supply Chain Industrial Sourcing Bulk Procurement

Defined Physicochemical Profile for Process Development

The well-characterized physicochemical profile of 5-(aminomethyl)-2-chloropyridine—including melting point (28–34 °C), boiling point (101–102 °C at 1 mmHg), and calculated LogP (XLogP3 0.67)—provides a predictable foundation for reaction optimization and purification [1]. Its low melting point and solid physical state at refrigerated temperatures allow for precise weighing and transfer, while its solubility profile in organic solvents (e.g., chloroform, methanol) is documented, enabling rational solvent selection . In contrast, many structurally related but less commercially mature aminomethylpyridines lack this level of documented characterization, increasing the burden on process development teams .

Process Chemistry Solubility Physical Properties

5-(Aminomethyl)-2-chloropyridine (CAS 97004-04-1): Validated Application Scenarios for Procurement and Process Optimization


Synthesis of the Insecticide Acetamiprid

5-(Aminomethyl)-2-chloropyridine serves as the essential intermediate in the manufacture of acetamiprid, a systemic neonicotinoid insecticide [1]. The regiospecific 2-chloro-5-aminomethyl pattern is mandatory for constructing the active pharmacophore; substitution with any other isomer fails to produce the desired agrochemical . Procurement of high-purity (>97%) material ensures consistent conversion and minimizes purification burdens in industrial-scale production [2].

Development of FAAH Inhibitors and Macamide Analogs

In medicinal chemistry, 5-(aminomethyl)-2-chloropyridine is a validated reagent for the synthesis of macamides and analogs exhibiting fatty acid amide hydrolase (FAAH) inhibitory activity [1]. Its aminomethyl group enables straightforward amide bond formation, while the chlorine atom provides a handle for further diversification or modulates physicochemical properties. Consistent purity (>97%) is critical for generating reliable SAR data in this context .

Preparation of Substituted Pyridine-Derived Ligands and Building Blocks

The compound is employed as a versatile building block for constructing more complex heterocyclic systems, including pyridylmethylamine-derived ligands and functionalized pyridines [1]. Its well-defined physicochemical profile and documented solubility facilitate incorporation into diverse reaction schemes, including amide coupling, reductive amination, and nucleophilic aromatic substitution. Industrial availability at kilogram scale supports both discovery chemistry and early process research .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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